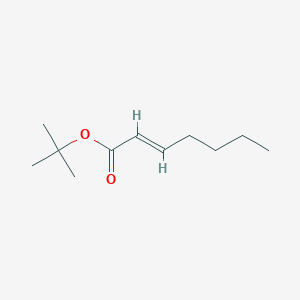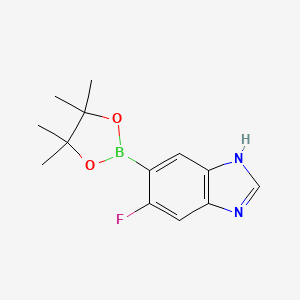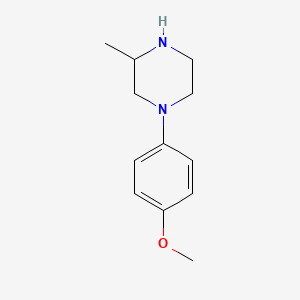
Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate: is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, an aminocyclopentyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate typically involves the reaction of benzyl chloroformate with ((1R,3S)-3-aminocyclopentyl)methanol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
Chemistry: Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its structural features make it a valuable tool for investigating the specificity and activity of various enzymes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of polymers and other materials with specific properties. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The carbamate group can form covalent bonds with active site residues, leading to the modulation of enzyme activity or receptor function.
Comparison with Similar Compounds
- Benzyl (((1R,3S)-3-hydroxycyclopentyl)methyl)carbamate
- Benzyl (((1R,3S)-3-aminocyclohexyl)methyl)carbamate
- Benzyl (((1R,3S)-3-hydroxycyclohexyl)methyl)carbamate
Comparison:
- Benzyl (((1R,3S)-3-hydroxycyclopentyl)methyl)carbamate: This compound has a hydroxyl group instead of an amino group, which affects its reactivity and potential applications. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
- Benzyl (((1R,3S)-3-aminocyclohexyl)methyl)carbamate: The cyclohexyl moiety in this compound provides a different steric environment compared to the cyclopentyl group, which can impact its binding affinity and specificity for molecular targets.
- Benzyl (((1R,3S)-3-hydroxycyclohexyl)methyl)carbamate: Similar to the previous compound, the presence of a hydroxyl group and a cyclohexyl ring alters the compound’s chemical properties and potential applications.
Uniqueness: Benzyl (((1R,3S)-3-aminocyclopentyl)methyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for exploring new chemical and biological pathways.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
benzyl N-[[(1R,3S)-3-aminocyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-6-12(8-13)9-16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17)/t12-,13+/m1/s1 |
InChI Key |
AJRYNKKTFXWAET-OLZOCXBDSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CNC(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
C1CC(CC1CNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Acetylpyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11753576.png)







![4-{[(4Z)-1,2-dimethyl-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene]methyl}-2,6-difluorophenyl acetate](/img/structure/B11753615.png)




amine](/img/structure/B11753649.png)
